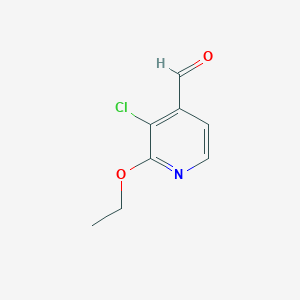
2-Chloro-6-methoxypyridine-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methoxypyridine-3-boronic acid pinacol ester is a chemical compound with the IUPAC name 2-chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . It is used as an active pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound can be achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a methoxy group at the 6-position and a chloro group at the 2-position. The 3-position of the pyridine ring is bonded to a boronic acid pinacol ester group .Chemical Reactions Analysis
This compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.54 . It is a liquid at room temperature and should be stored at 2-8°C .Applications De Recherche Scientifique
2-Chloro-6-methoxypyridine-3-boronic acid pinacol ester has a variety of uses in scientific research. It is often used as a reagent in organic synthesis, and is also used as a catalyst in the synthesis of various compounds. It has also been used in the preparation of monomers for the synthesis of polymers and in the synthesis of pharmaceuticals. Additionally, this compound is used in the synthesis of various heterocyclic compounds and has been used in the synthesis of various natural products.
Mécanisme D'action
Target of Action
Boronic acid pinacol esters are generally known to be used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Mode of Action
The compound, being a boronic acid pinacol ester, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation . The resulting organopalladium species then undergoes reductive elimination to form the desired carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which it participates are key steps in the synthesis of various organic compounds . These compounds could potentially influence a wide range of biochemical pathways, depending on their specific structures and properties.
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, which could have diverse effects at the molecular and cellular levels.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-6-methoxypyridine-3-boronic acid pinacol ester has several advantages when used in laboratory experiments. It is relatively inexpensive and can be easily purchased from chemical suppliers. Additionally, it is relatively easy to synthesize and is stable in both aqueous and organic solutions. However, this compound is sensitive to light and air and should be stored in a dark, airtight container. Additionally, this compound is not suitable for use with certain types of reactions, such as those involving strong bases or oxidizing agents.
Orientations Futures
There are several potential future directions for the use of 2-Chloro-6-methoxypyridine-3-boronic acid pinacol ester in scientific research. One potential direction is the use of this compound in the synthesis of various pharmaceuticals and other compounds. Additionally, this compound could be used as a catalyst in the synthesis of various polymers and in the synthesis of various heterocyclic compounds. Finally, this compound could be used in the synthesis of various natural products, such as essential oils and other compounds.
Méthodes De Synthèse
The synthesis of 2-Chloro-6-methoxypyridine-3-boronic acid pinacol ester is relatively simple and involves the reaction of 2-chloro-6-methoxypyridine-3-boronic acid with pinacol. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide and is catalyzed by a base such as sodium hydroxide. The reaction is typically carried out at room temperature and the product is isolated by filtration.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(16-5)15-10(8)14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHENXTHULGAIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














